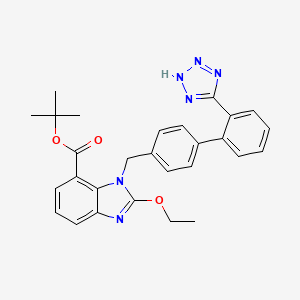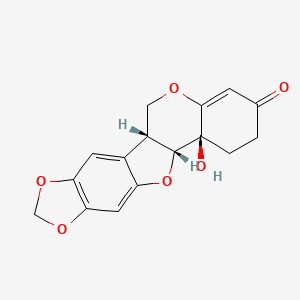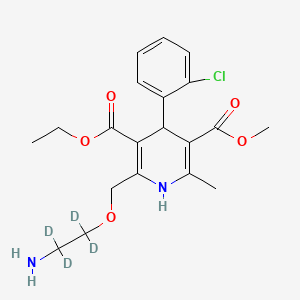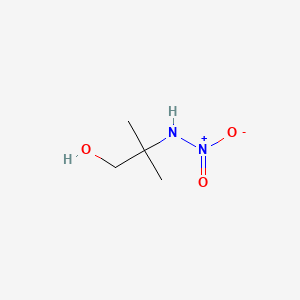![molecular formula C22H37NOSi B587172 1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine CAS No. 1331642-55-7](/img/structure/B587172.png)
1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine is a complex organic compound with the molecular formula C23H41NOSi and a molecular weight of 375.66 g/mol . This compound is characterized by its unique structure, which includes a benzenemethanamine core, a cyclohexyl group, and a dimethylsilyl ether moiety. It is primarily used in research settings and has various applications in chemistry and biology.
Méthodes De Préparation
The synthesis of 1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine involves several steps. One common synthetic route includes the following steps:
Formation of the Benzenemethanamine Core: This step involves the reaction of benzylamine with appropriate reagents to form the benzenemethanamine core.
Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a series of reactions, including cyclohexylation.
Attachment of the Dimethylsilyl Ether Moiety: The dimethylsilyl ether group is attached using reagents such as tert-butyl(dimethyl)silyl chloride in the presence of a base like imidazole.
Analyse Des Réactions Chimiques
1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced amine derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Research involving this compound includes studies on its potential therapeutic effects and its role as a precursor in drug development.
Mécanisme D'action
The mechanism of action of 1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, influencing their activity and modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific context of its use in research .
Comparaison Avec Des Composés Similaires
1-[4-(tert-Butyldimethylsilyloxymethyl)cyclohexyl]methylidene]-1-phenylethanamine can be compared with similar compounds such as:
Benzenemethanamine, N-(1,1-dimethylethyl)-: This compound has a simpler structure and lacks the cyclohexyl and dimethylsilyl ether groups.
Benzenemethanamine, N-methyl-: This compound has a methyl group instead of the more complex substituents found in the target compound.
Benzenemethanamine, N-(1,1-dimethylethyl)-4-ethyl-: This compound includes an ethyl group and lacks the cyclohexyl and dimethylsilyl ether groups.
The uniqueness of this compound lies in its complex structure, which imparts specific chemical properties and reactivity, making it valuable for specialized research applications.
Propriétés
Numéro CAS |
1331642-55-7 |
|---|---|
Formule moléculaire |
C22H37NOSi |
Poids moléculaire |
359.629 |
Nom IUPAC |
1-[4-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclohexyl]-N-(1-phenylethyl)methanimine |
InChI |
InChI=1S/C22H37NOSi/c1-18(21-10-8-7-9-11-21)23-16-19-12-14-20(15-13-19)17-24-25(5,6)22(2,3)4/h7-11,16,18-20H,12-15,17H2,1-6H3 |
Clé InChI |
PIGJUHPDCYHQQZ-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC=C1)N=CC2CCC(CC2)CO[Si](C)(C)C(C)(C)C |
Synonymes |
N-[[4-[[[(1,1-Dimethylethyl)dimethylsilyl]oxy]methyl]cyclohexyl]methylene]-α-methyl-benzenemethanamine; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Chloro[2-[1-[(4-methylphenyl)imino]ethyl]ferrocenyl-C,N](triphenylphosphine)-palladium](/img/structure/B587093.png)





![3-Ethyl-9-methyl-3,9-diazabicyclo[3.3.1]nonan-7-amine](/img/structure/B587105.png)

![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid Phenyl Ester](/img/structure/B587107.png)
![4-[4-(4-O-Methoxymethyl-4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamic Acid-d4 Phenyl Ester](/img/structure/B587108.png)

![4-[4-[4-(Methoxymethoxy)phenyl]-1-piperazinyl]benzenamine](/img/structure/B587111.png)
